3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
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Overview
Description
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved through microwave-assisted synthesis. This method involves the use of a microwave device to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction typically involves the use of appropriate starting materials and reagents under controlled conditions to ensure the formation of the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research, including:
Organic Electronics: This compound is used in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic properties.
Biological Applications: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The compound’s electronic properties also play a crucial role in its function within electronic devices, where it facilitates charge transport and enhances device performance.
Comparison with Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is structurally similar and is used in organic electronics for its high charge mobility and environmental stability
Thieno[2,3-b]thiophene: Another related compound with applications in organic electronics and materials science.
Uniqueness: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its specific functional groups and electronic properties, which make it particularly suitable for applications in both biological and electronic fields. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
Properties
IUPAC Name |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSENMHTIDEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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